(2E)-2-Benzylidenehydrazinecarboximidamide hydrobromide
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Overview
Description
(2E)-2-Benzylidenehydrazinecarboximidamide hydrobromide is an organic compound that belongs to the class of hydrazones It is characterized by the presence of a benzylidene group attached to a hydrazinecarboximidamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-2-Benzylidenehydrazinecarboximidamide hydrobromide typically involves the condensation reaction between benzaldehyde and hydrazinecarboximidamide in the presence of hydrobromic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The general reaction scheme is as follows:
Benzaldehyde+HydrazinecarboximidamideHBr, reflux(2E)-2-Benzylidenehydrazinecarboximidamide hydrobromide
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations. This method enhances the yield and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of corresponding oxides.
Reduction: This compound can be reduced to its corresponding amine derivatives using reducing agents like sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazinecarboximidamide moiety can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products Formed:
Oxidation: Formation of benzylidene oxides.
Reduction: Formation of benzylidene amines.
Substitution: Formation of substituted hydrazones.
Scientific Research Applications
(2E)-2-Benzylidenehydrazinecarboximidamide hydrobromide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: It is being investigated for its potential use as an antimicrobial and anticancer agent.
Industry: The compound is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of (2E)-2-Benzylidenehydrazinecarboximidamide hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylidene group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or alteration of protein function. This interaction can trigger various cellular pathways, resulting in the desired biological effects.
Comparison with Similar Compounds
- Benzylidenehydrazinecarboximidamide hydrochloride
- Benzylidenehydrazinecarboximidamide nitrate
- Benzylidenehydrazinecarboximidamide sulfate
Comparison: (2E)-2-Benzylidenehydrazinecarboximidamide hydrobromide is unique due to its specific hydrobromide salt form, which can influence its solubility, stability, and reactivity compared to other similar compounds. The hydrobromide form may offer better solubility in aqueous solutions, making it more suitable for certain biological and industrial applications.
Properties
IUPAC Name |
2-[(E)-benzylideneamino]guanidine;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4.BrH/c9-8(10)12-11-6-7-4-2-1-3-5-7;/h1-6H,(H4,9,10,12);1H/b11-6+; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMCLIUDVKGWIPU-ICSBZGNSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=NN=C(N)N.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/N=C(N)N.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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